molecular formula C24H43N B14003631 Hexadecylmethylbenzylamin CAS No. 47461-80-3

Hexadecylmethylbenzylamin

Cat. No.: B14003631
CAS No.: 47461-80-3
M. Wt: 345.6 g/mol
InChI Key: RETMBGRYHSLUAO-UHFFFAOYSA-N
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Description

N-Hexadecyl-N-methylbenzenemethanamine: is an organic compound with the molecular formula C24H43N . It is a quaternary ammonium compound, which means it contains a positively charged nitrogen atom bonded to four organic groups. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Alkylation of Benzenemethanamine: The synthesis of N-Hexadecyl-N-methylbenzenemethanamine typically involves the alkylation of benzenemethanamine with hexadecyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like toluene or ethanol under reflux conditions.

    Quaternization Reaction: Another method involves the quaternization of N-methylbenzenemethanamine with hexadecyl chloride in the presence of a suitable solvent like acetonitrile. The reaction is usually conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of N-Hexadecyl-N-methylbenzenemethanamine often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-Hexadecyl-N-methylbenzenemethanamine can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzylic alcohols or aldehydes.

    Reduction: Reduction of this compound can lead to the formation of secondary amines or even primary amines, depending on the reducing agent used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hexadecyl group can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Benzylic alcohols, aldehydes.

    Reduction: Secondary amines, primary amines.

    Substitution: Various alkylated or arylated derivatives.

Scientific Research Applications

N-Hexadecyl-N-methylbenzenemethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a surfactant in the synthesis of nanoparticles and in the stabilization of emulsions.

    Biology: The compound is employed in the study of cell membranes and as a model compound for understanding the behavior of quaternary ammonium compounds in biological systems.

    Industry: The compound is used in the formulation of detergents, fabric softeners, and antistatic agents.

Mechanism of Action

The mechanism of action of N-Hexadecyl-N-methylbenzenemethanamine primarily involves its interaction with lipid membranes. The long hydrophobic hexadecyl chain allows the compound to insert into lipid bilayers, disrupting their structure and increasing membrane permeability. This property is particularly useful in drug delivery systems, where the compound can facilitate the transport of therapeutic agents across cell membranes.

Comparison with Similar Compounds

    N-Hexadecyl-N-methylpiperidinium bromide: Similar in structure but contains a piperidine ring instead of a benzene ring.

    Cetyltrimethylammonium bromide: Another quaternary ammonium compound with a similar long hydrophobic chain but different substituents on the nitrogen atom.

Uniqueness: N-Hexadecyl-N-methylbenzenemethanamine is unique due to its specific combination of a benzene ring and a long hydrophobic chain, which imparts distinct surfactant properties and makes it particularly effective in applications requiring membrane interaction and disruption.

Properties

IUPAC Name

N-benzyl-N-methylhexadecan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H43N/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25(2)23-24-20-17-16-18-21-24/h16-18,20-21H,3-15,19,22-23H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RETMBGRYHSLUAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCN(C)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H43N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20311625
Record name NSC244372
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20311625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

47461-80-3
Record name NSC244372
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244372
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC244372
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20311625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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